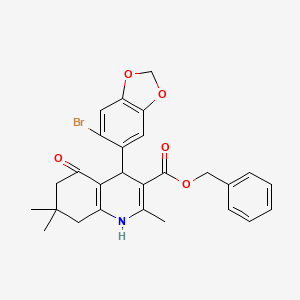
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a widely used research tool in the field of pharmacology and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 is a selective β2-adrenergic receptor antagonist. It works by binding to the β2-adrenergic receptor and blocking the action of epinephrine and norepinephrine, which are the natural ligands for this receptor. This results in a decrease in the activity of the receptor and a reduction in the physiological responses that are mediated by this receptor.
Biochemical and Physiological Effects:
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 has been shown to have numerous biochemical and physiological effects. For example, it has been shown to decrease heart rate and contractility, reduce airway smooth muscle contraction, and decrease glucose uptake in skeletal muscle. These effects are consistent with the known functions of the β2-adrenergic receptor.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 has several advantages as a research tool. It is highly selective for the β2-adrenergic receptor, which allows for specific investigation of this receptor's function. It is also relatively easy to synthesize and has a long half-life, which makes it useful for in vivo studies. However, there are also some limitations to its use. For example, it is not completely selective for the β2-adrenergic receptor and can also bind to other receptors. It is also not suitable for use in human studies due to its potential side effects.
Orientations Futures
There are several future directions for research on 1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551. One area of interest is the role of the β2-adrenergic receptor in cancer. Recent studies have suggested that this receptor may play a role in the progression of certain types of cancer, and 1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 could be a useful tool for investigating this further. Another area of interest is the development of new β2-adrenergic receptor antagonists with improved selectivity and potency. Finally, there is potential for the use of 1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 in the development of new treatments for conditions such as asthma, heart failure, and diabetes.
Méthodes De Synthèse
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 can be synthesized using a two-step process. In the first step, 2-methyl-1H-benzimidazole is reacted with 4-isopropylphenol to form 1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol. In the second step, the product from the first step is reacted with thionyl chloride to form the final product, 1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551.
Applications De Recherche Scientifique
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 is primarily used as a research tool to study the β2-adrenergic receptor. It has been used in numerous studies to investigate the role of this receptor in various physiological and pathological conditions. For example, 1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 has been used to study the effects of β2-adrenergic receptor activation on heart function, airway smooth muscle contraction, and glucose metabolism.
Propriétés
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14(2)16-8-10-18(11-9-16)24-13-17(23)12-22-15(3)21-19-6-4-5-7-20(19)22/h4-11,14,17,23H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVURBSSYSNSYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4962187.png)
![10-benzoyl-3,3-dimethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4962194.png)
![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)


![5-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962217.png)
![2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4962222.png)
![4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962224.png)
![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)
![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4962248.png)
![4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4962254.png)
![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)